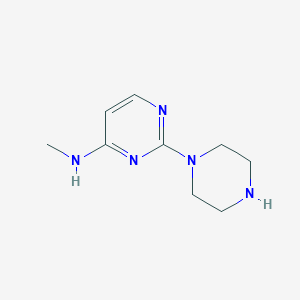N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC17885613
Molecular Formula: C9H15N5
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15N5 |
|---|---|
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | N-methyl-2-piperazin-1-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H15N5/c1-10-8-2-3-12-9(13-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3,(H,10,12,13) |
| Standard InChI Key | MGTLJMXICDOVHM-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC(=NC=C1)N2CCNCC2 |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine consists of a six-membered pyrimidine ring fused with a piperazine group. The pyrimidine core (C₄H₃N₂) is substituted at the 2-position by a piperazin-1-yl group (C₄H₈N₂) and at the 4-position by an N-methylamine group (CH₃NH). This arrangement confers both hydrophilic (piperazine) and hydrophobic (methyl) characteristics, which influence its physicochemical behavior .
Molecular Formula and Weight
Based on structural analogs such as N-cyclopropyl-6-methyl-2-(piperazin-1-yl)pyrimidin-4-amine (C₁₂H₁₈N₆), the molecular formula of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is deduced as C₉H₁₄N₆, with a molecular weight of 230.26 g/mol. Comparative data for related compounds are provided in Table 1.
Table 1: Molecular Properties of Pyrimidine-Piperazine Analogues
The piperazine ring enhances solubility in polar solvents, while the methyl group contributes to moderate lipophilicity, as observed in derivatives like 6-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine (logP = 4.56) .
Synthesis and Manufacturing
The synthesis of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine likely follows a multi-step protocol analogous to methods used for structurally similar pyrimidine derivatives .
Key Synthetic Steps
-
Pyrimidine Core Formation: A condensation reaction between β-diketones and amidines under acidic conditions generates the pyrimidine backbone. For example, ethyl acetoacetate and guanidine nitrate yield 2-aminopyrimidine-4-ol, which is subsequently functionalized.
-
Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazine group at the 2-position. This step typically employs piperazine in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent like dimethylformamide (DMF).
-
N-Methylation: The 4-amine group undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in a basic medium (e.g., potassium carbonate) .
Example Reaction Pathway:
Purification is achieved via column chromatography or recrystallization, with yields dependent on reaction conditions .
Physicochemical Properties
The compound’s properties are inferred from analogs such as 6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-2-methylpyrimidin-4-amine (logP = 4.68, logD = 3.81) and 2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine (logSw = -4.36) .
Predicted Properties
-
logP (Partition Coefficient): ~3.5 (indicating moderate lipophilicity)
-
Water Solubility: Low (logSw ≈ -4.0), necessitating solubilizing agents for biological assays .
-
Polar Surface Area: ~70 Ų (suggesting moderate membrane permeability) .
Applications in Drug Discovery
N-Methyl-2-(piperazin-1-yl)pyrimidin-4-amine is a candidate for inclusion in screening libraries targeting kinases or G protein-coupled receptors. For example, the ChemDiv 300k Representative Compounds Library includes pyrimidine-piperazine hybrids for high-throughput screening . Modifications to the piperazine substituents (e.g., sulfonation or aryl methylation) could optimize target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume